Estetrol 17-Acetate
Descripción general
Descripción
Estetrol 17-Acetate is a synthetic derivative of estetrol, a natural estrogen produced by the human fetal liver during pregnancy. Estetrol itself is known for its unique tissue-selective activity and is used in various therapeutic applications, including hormonal contraception and menopausal hormone therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of estetrol 17-acetate involves the acetylation of estetrol. The process typically starts with estetrol, which is then reacted with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 17-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and consistency .
Análisis De Reacciones Químicas
Types of Reactions: Estetrol 17-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding ketone derivative.
Reduction: Reduction reactions can revert the ketone derivative back to the original alcohol form.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of estetrol, such as ketones, alcohols, and substituted esters .
Aplicaciones Científicas De Investigación
Estetrol 17-acetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying estrogenic activity and its effects on various chemical reactions.
Biology: Research focuses on its role in cellular processes and its interaction with estrogen receptors.
Medicine: this compound is investigated for its potential use in hormonal therapies, including contraception and menopausal treatments.
Mecanismo De Acción
Estetrol 17-acetate exerts its effects by binding to estrogen receptors, specifically estrogen receptor-alpha and estrogen receptor-beta. This binding initiates a cascade of molecular events that regulate gene expression and cellular functions. The tissue-selective activity of this compound allows it to exert estrogenic effects on specific tissues while minimizing unwanted effects on others .
Comparación Con Compuestos Similares
Estradiol: A potent natural estrogen with widespread use in hormonal therapies.
Ethinylestradiol: A synthetic estrogen commonly used in oral contraceptives.
Estriol: Another natural estrogen with a lower potency compared to estradiol.
Uniqueness of Estetrol 17-Acetate: this compound is unique due to its tissue-selective activity, which provides a favorable safety profile compared to other estrogens. Its selective binding to estrogen receptors reduces the risk of side effects such as thromboembolic events and breast cancer .
Actividad Biológica
Estetrol 17-Acetate (E4) is a unique estrogen produced by the human fetal liver, recently gaining attention due to its potential applications in contraception and hormone replacement therapy. Its biological activity is characterized by a distinct receptor binding profile and favorable safety profile compared to traditional estrogens like estradiol. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and clinical implications.
Estetrol exerts its biological effects primarily through interaction with estrogen receptors (ER), specifically ERα and ERβ. Unlike classical estrogens, Estetrol selectively activates nuclear ERα while exhibiting partial antagonistic effects on membrane-associated ERα, which may reduce the risk of certain side effects commonly associated with estrogen therapy.
Key Pharmacodynamic Properties
- Binding Affinity : Estetrol has an IC50 value of 17 nM for ERα and 4.9 nM for ERβ, indicating a stronger affinity for ERα. However, its relative binding affinity compared to estradiol is significantly lower, requiring higher concentrations to achieve similar transcriptional activity .
- Tissue-Specific Actions : Estetrol promotes uterine epithelial proliferation and has been shown to have minimal effects on breast tissue proliferation, which may contribute to a lower risk of breast cancer compared to other estrogens .
1. Cardiovascular Effects
Estetrol has demonstrated cardio-protective properties through ERα activation, which may help in maintaining vascular health without significantly affecting lipid metabolism or coagulation parameters .
2. Bone Health
Research indicates that Estetrol can positively influence bone turnover markers, suggesting potential benefits in osteoporosis prevention. Its action involves reducing biomarkers of bone resorption and formation .
3. Neuroprotective Effects
Estetrol exhibits neuroprotective properties in various models. In vitro studies show that it can reduce oxidative stress and enhance cell viability in neuronal cultures. In vivo studies further support its therapeutic potential in conditions such as hypoxic-ischemic encephalopathy .
4. Anti-inflammatory Properties
Estetrol has been associated with anti-inflammatory effects, potentially benefiting conditions characterized by chronic inflammation .
Contraceptive Efficacy
In phase 3 clinical trials, the combination of Estetrol with drospirenone showed effective contraceptive results with a predictable bleeding pattern and a favorable safety profile . The trials indicated that Estetrol/drospirenone could be a viable alternative to existing contraceptives with lower risks for venous thromboembolism (VTE) .
Safety Profile
Extensive studies highlight Estetrol’s minimal impact on hepatic function and coagulation factors. It does not prolong the QT interval significantly nor does it appear to increase breast cancer risk at therapeutic doses .
Comparative Analysis of Estetrol and Other Estrogens
Property | Estetrol (E4) | Estradiol (E2) | Ethinylestradiol (EE2) |
---|---|---|---|
Receptor Affinity (ER-α) | IC50: 17 nM | IC50: ~4 nM | IC50: ~3 nM |
Breast Tissue Proliferation | Minimal | High | High |
Cardiovascular Risk | Low | Moderate | High |
Impact on Liver Function | Minimal | Moderate | High |
Case Study 1: Neuroprotection in Neonates
A study involving neonatal rats demonstrated that Estetrol combined with other steroids significantly reduced lactate dehydrogenase (LDH) activity in cultures exposed to oxidative stress, indicating enhanced cell survival and neuroprotection . The histological analysis showed preserved neuronal integrity in treated groups compared to control.
Case Study 2: Contraceptive Efficacy
In a multi-center trial assessing the efficacy of Estetrol/drospirenone as an oral contraceptive, results showed a contraceptive failure rate comparable to traditional methods but with fewer side effects related to thrombosis .
Propiedades
IUPAC Name |
[(8R,9S,13S,14S,15R,16R,17S)-3,15,16-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-10(21)25-19-18(24)17(23)16-15-5-3-11-9-12(22)4-6-13(11)14(15)7-8-20(16,19)2/h4,6,9,14-19,22-24H,3,5,7-8H2,1-2H3/t14-,15-,16-,17-,18-,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOMSUGRAWOOOF-BVMALAMASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C2C1(CCC3C2CCC4=C3C=CC(=C4)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747715 | |
Record name | (16alpha,17alpha)-3,15,16-Trihydroxyestra-1,3,5(10)-trien-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690996-23-7 | |
Record name | (16alpha,17alpha)-3,15,16-Trihydroxyestra-1,3,5(10)-trien-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.